molecular formula C5H7N3O2 B1296721 3-(1H-1,2,4-Triazol-1-yl)propanoic acid CAS No. 76686-84-5

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Cat. No.: B1296721
CAS No.: 76686-84-5
M. Wt: 141.13 g/mol
InChI Key: KIJGYTNIFKJHJQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-Triazol-1-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. The compound acts as an inhibitor for these enzymes, thereby regulating the breakdown of complex polysaccharides into glucose . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes such as alpha-amylase and alpha-glucosidase, preventing the substrate from accessing the active site and thereby inhibiting the enzyme’s activity . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as alpha-amylase and alpha-glucosidase, influencing the breakdown of polysaccharides into glucose . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Preparation Methods

3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dimethylthiourea with malonic acid . The reaction conditions typically include heating and the use of a suitable solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-(1H-1,2,4-Triazol-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(1H-1,2,4-Triazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJGYTNIFKJHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340591
Record name 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-84-5
Record name 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propanoic acid
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Synthesis routes and methods

Procedure details

In a manner analogous to that described in Example (8a), 2.8 g of 1,2,4-triazole are reacted with 2.88 g of acrylic acid to form the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The paper describes a "simple and efficient" [] synthesis of N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, a derivative of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. This is significant because:

  • Improved synthesis: The method utilizes readily available starting materials and achieves a 68% overall yield in just four steps []. This suggests a more efficient and potentially cost-effective approach compared to previous methods.

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